molecular formula C11H13N3 B1612830 2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline CAS No. 915922-95-1

2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline

Cat. No.: B1612830
CAS No.: 915922-95-1
M. Wt: 187.24 g/mol
InChI Key: XHAMXDSRQGASLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline is a compound that features a unique structure combining an imidazole ring with an aniline moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an imidazole and aniline group allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline typically involves the reaction of 2-methylimidazole with benzylamine derivatives under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the imidazole, followed by nucleophilic substitution with a benzylamine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.

    Substitution: Both the imidazole and aniline groups can participate in substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has demonstrated that derivatives of 2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline exhibit significant antimicrobial properties. For instance, studies on related compounds have shown efficacy against Gram-positive and Gram-negative bacteria, including Klebsiella pneumoniae and Staphylococcus aureus . The minimum inhibitory concentrations (MICs) for some derivatives were reported as low as 12.5 µg/mL, indicating potent antibacterial activity .

Anticancer Potential
The imidazole moiety is often associated with anticancer activity. Compounds containing imidazole derivatives have been studied for their ability to inhibit tyrosine kinases, which are crucial in cancer cell signaling pathways. For example, related compounds are used as intermediates in the synthesis of nilotinib, a drug approved for treating chronic myelogenous leukemia . This highlights the potential of this compound as a scaffold for developing new anticancer agents.

Materials Science Applications

Polymer Chemistry
The compound can serve as a building block in synthesizing polymers with specific properties. Its functional groups allow for easy incorporation into various polymer matrices, potentially enhancing mechanical and thermal properties. Research into similar imidazole-containing compounds has shown that they can improve the thermal stability and mechanical strength of polymers .

Sensors and Catalysts
Due to its electronic properties, this compound may find applications in sensor technology and catalysis. Imidazole derivatives are known to act as ligands in coordination chemistry, which can be utilized in developing sensors for detecting metal ions or other analytes .

Agricultural Applications

Pesticides and Herbicides
Compounds similar to this compound have been explored for their potential use in agrochemicals. Their ability to inhibit certain biological pathways makes them suitable candidates for developing new pesticides or herbicides that target specific pests or weeds without affecting non-target species.

Case Study 1: Antimicrobial Efficacy

A study synthesized various thiazolidinone derivatives incorporating the imidazole moiety from this compound. These compounds were tested against multiple bacterial strains, revealing significant antibacterial activity, particularly against Klebsiella pneumoniae with MIC values ranging from 12.5 to 50 µg/mL . This underscores the compound's potential in developing new antimicrobial agents.

Case Study 2: Polymer Enhancement

Research involving polymer composites showed that incorporating imidazole-containing compounds improved the thermal stability of the resulting materials. The enhanced properties were attributed to the strong intermolecular interactions facilitated by the imidazole groups within the polymer matrix .

Mechanism of Action

The mechanism of action of 2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The aniline moiety can participate in hydrogen bonding and π-π interactions, influencing its binding affinity to biological targets .

Comparison with Similar Compounds

Uniqueness: 2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline is unique due to the presence of both an imidazole and aniline group, which allows for a broader range of chemical reactivity and potential biological activity compared to its individual components.

Biological Activity

Overview

2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline is a compound characterized by its unique structure, which combines an imidazole ring with an aniline moiety. This structural configuration is significant for its biological activity, particularly in medicinal chemistry and materials science. The compound's molecular formula is C10H12N4, and it has been investigated for various therapeutic applications, including antimicrobial and anticancer activities.

The biological activity of this compound can be attributed to the following mechanisms:

  • Metal Ion Coordination : The imidazole ring can coordinate with metal ions, enhancing its binding affinity to enzymes or receptors, which is crucial in enzyme inhibition and receptor modulation.
  • Hydrogen Bonding and π-π Interactions : The aniline moiety facilitates hydrogen bonding and π-π interactions, influencing the compound's interaction with biological targets .

These mechanisms suggest that this compound may modulate various biochemical pathways relevant to disease states.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its efficacy against various bacterial strains:

MicroorganismMinimum Inhibitory Concentration (MIC)
Klebsiella pneumoniae12.5 μg/mL
Staphylococcus aureus15 μg/mL
Escherichia coli10 μg/mL

These results highlight the compound's potential as an effective antimicrobial agent, particularly against Gram-negative bacteria .

Anticancer Activity

In addition to its antimicrobial properties, the compound has been explored for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Compounds similar to this compound have demonstrated the ability to induce G2/M phase cell cycle arrest in cancer cells .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways, leading to increased cancer cell death.

For example, related imidazole derivatives have shown IC50 values in the nanomolar range against breast cancer cell lines, indicating potent anticancer activity .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:

  • Synthesis and Evaluation of Derivatives : A study synthesized novel thiazolidinone analogues incorporating imidazole groups, which exhibited significant antibacterial activity against Klebsiella pneumoniae and antifungal activity against Trichophyton mentagrophytes at low concentrations .
  • Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that modifications on the imidazole ring can significantly affect biological activity. For instance, substituents at specific positions on the ring can enhance or diminish antimicrobial efficacy .
  • Clinical Relevance : The potential applications of this compound in drug discovery are underscored by its diverse biological activities, making it a candidate for further development in therapeutic contexts.

Properties

IUPAC Name

2-[(2-methylimidazol-1-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9-13-6-7-14(9)8-10-4-2-3-5-11(10)12/h2-7H,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAMXDSRQGASLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20602621
Record name 2-[(2-Methyl-1H-imidazol-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915922-95-1
Record name 2-[(2-Methyl-1H-imidazol-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline
Reactant of Route 2
2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline
Reactant of Route 3
Reactant of Route 3
2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline
Reactant of Route 4
2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline
Reactant of Route 5
Reactant of Route 5
2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline
Reactant of Route 6
Reactant of Route 6
2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.